Dodecanamide, N-[3-(4-morpholinyl)propyl]-
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Overview
Description
Dodecanamide, N-[3-(4-morpholinyl)propyl]- is a chemical compound with the molecular formula C19H38N2O2 It is a derivative of dodecanamide, where the amide nitrogen is substituted with a 3-(4-morpholinyl)propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dodecanamide, N-[3-(4-morpholinyl)propyl]- typically involves the reaction of dodecanoyl chloride with N-(3-aminopropyl)morpholine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Dodecanamide, N-[3-(4-morpholinyl)propyl]- can undergo various chemical reactions, including:
Oxidation: The morpholine ring can be oxidized to form N-oxide derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amide nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base for nucleophilic substitution reactions.
Major Products Formed
Oxidation: N-[3-(4-morpholinyl)propyl]dodecanamide N-oxide.
Reduction: N-[3-(4-morpholinyl)propyl]dodecylamine.
Substitution: Various substituted amides depending on the substituent used.
Scientific Research Applications
Dodecanamide, N-[3-(4-morpholinyl)propyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Used in the formulation of surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of Dodecanamide, N-[3-(4-morpholinyl)propyl]- depends on its application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes due to its amphiphilic nature. The morpholine ring can interact with biological targets, potentially inhibiting enzymes or receptors involved in microbial growth.
Comparison with Similar Compounds
Similar Compounds
Dodecanamide, N-propyl-: Similar structure but lacks the morpholine ring.
N-(3-Aminopropyl)morpholine: Similar structure but lacks the dodecanamide moiety.
Uniqueness
Dodecanamide, N-[3-(4-morpholinyl)propyl]- is unique due to the presence of both the dodecanamide and morpholine moieties, which confer distinct physicochemical properties and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Properties
CAS No. |
66161-53-3 |
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Molecular Formula |
C19H38N2O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
N-(3-morpholin-4-ylpropyl)dodecanamide |
InChI |
InChI=1S/C19H38N2O2/c1-2-3-4-5-6-7-8-9-10-12-19(22)20-13-11-14-21-15-17-23-18-16-21/h2-18H2,1H3,(H,20,22) |
InChI Key |
QKJRNVLZJXENQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCCN1CCOCC1 |
Origin of Product |
United States |
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